molecular formula C15H15NO2 B4965747 3-(4-aminophenyl)-2-phenylpropanoic acid CAS No. 6318-46-3

3-(4-aminophenyl)-2-phenylpropanoic acid

Cat. No.: B4965747
CAS No.: 6318-46-3
M. Wt: 241.28 g/mol
InChI Key: XONFDEZWKOHVGX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-phenylpropanoic acid (CAS 6318-46-3) is an organic compound with the molecular formula C 15 H 15 NO 2 and a molecular weight of 241.29 g/mol . As a derivative of phenylpropanoic acid, a class of compounds known for diverse applications in scientific research, this molecule features a propanoic acid chain linked to two phenyl rings, one of which is substituted with an amino functional group . This structure makes it a valuable building block in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules or for use in medicinal chemistry studies. The compound requires careful handling and storage; it is recommended to be kept in a dark place under an inert atmosphere at room temperature . According to hazard statements, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses, or for personal utilization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-aminophenyl)-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONFDEZWKOHVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00283452
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
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Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6318-46-3
Record name NSC31626
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Aminophenyl)-2-phenylpropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Aminophenyl 2 Phenylpropanoic Acid and Its Analogs

Retrosynthetic Analysis and Key Intermediate Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(4-aminophenyl)-2-phenylpropanoic acid, this analysis reveals key precursors and strategic bond disconnections.

Aminophenyl- and Phenyl-Propanoic Acid Precursors

The core structure of this compound can be traced back to simpler building blocks. Key precursors include derivatives of aminophenylpropanoic acid and phenylpropanoic acid. For instance, 3-(4-aminophenyl)propionic acid and 2-phenylpropionic acid are fundamental starting points. sigmaaldrich.comoakwoodchemical.comorgsyn.org The synthesis can conceptually be approached by forming a bond between the alpha-carbon of a phenylpropanoic acid derivative and the aminophenyl moiety.

One proposed synthetic pathway involves the alkylation of phenylacetic acid with 4-nitrobenzyl bromide. This would form 3-(4-nitrophenyl)-2-phenylpropanoic acid, which can then be reduced to the target compound. The reduction of the nitro group to an amine is a common and well-established transformation in organic synthesis.

Another strategy could involve precursors like cinnamic acid derivatives. wikipedia.org For example, 4-nitrocinnamic acid could serve as a starting material. chemsrc.com The double bond could be subjected to a Michael addition with a phenyl group equivalent, followed by reduction of the nitro group.

The table below outlines some key precursors and their relevance to the synthesis of the target molecule.

Precursor CompoundCAS NumberMolecular FormulaRole in Synthesis
3-(4-Aminophenyl)propionic acid2393-17-1C9H11NO2Provides the 4-aminophenylpropyl backbone. sigmaaldrich.comoakwoodchemical.com
2-Phenylpropionic acid492-37-5C9H10O2Provides the phenylpropanoic acid framework. orgsyn.org
3-Phenylpropionic acid501-52-0C9H10O2A versatile building block for creating more complex molecules. chemimpex.com
4-Nitrocinnamic acid619-89-6C9H7NO4A potential precursor for introducing the aminophenyl group after reduction. chemsrc.com
3-(3-Aminophenyl)propionic acid1664-54-6C9H11NO2An isomer that highlights the importance of regiochemistry in the synthesis. scbt.com

Classical and Modern Synthetic Routes

The construction of the this compound framework can be achieved through a variety of established and contemporary synthetic reactions.

Esterification and Hydrolysis Processes

Esterification and hydrolysis are fundamental reactions in the synthesis of carboxylic acids and their derivatives. pressbooks.pub In the context of synthesizing this compound, the carboxylic acid functionality might be temporarily converted to an ester to facilitate certain reactions or for purification purposes.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. pressbooks.pubresearchgate.net This reaction is reversible, and the equilibrium can be shifted towards the ester by removing water. researchgate.net Conversely, hydrolysis, the cleavage of an ester to regenerate the carboxylic acid and alcohol, can be carried out under either acidic or basic conditions. pressbooks.pubchegg.comchegg.com Acid-catalyzed hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) is irreversible and yields a carboxylate salt, which is then protonated in a separate step to give the carboxylic acid. pressbooks.pub

These processes are crucial in multi-step syntheses where the carboxylic acid group needs to be masked or revealed at a specific stage. For instance, a precursor ester could be synthesized and then hydrolyzed in the final step to yield the target carboxylic acid. google.com

Amidation and Imidation Reactions

Amidation, the formation of an amide bond, is a cornerstone of organic and medicinal chemistry. researchgate.net While not directly forming the backbone of this compound, amidation reactions are relevant in the synthesis of its analogs or in derivatization studies. The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub

To circumvent these harsh conditions, a plethora of coupling reagents and catalytic methods have been developed. These methods activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. bohrium.comorganic-chemistry.org For example, carbodiimides are frequently used to facilitate amide bond formation. bohrium.com

Imidation reactions, leading to the formation of imides, are less common in this specific context but represent another class of reactions involving carboxylic acid derivatives.

Condensation and Cyclization Methodologies

Condensation reactions are key to forming the carbon-carbon bonds necessary to construct the skeleton of this compound. Various condensation strategies can be envisioned. For instance, a Knoevenagel condensation between benzaldehyde (B42025) and a suitable active methylene (B1212753) compound, followed by further transformations, could be a viable route. wikipedia.org

The Perkin reaction, another classic condensation method, could also be adapted. wikipedia.org Furthermore, Friedel-Crafts type reactions could be employed to attach the phenyl or aminophenyl moieties to the propanoic acid chain. google.com

Cyclization methodologies, while not directly leading to the acyclic target molecule, are often integral to the synthesis of precursors or related heterocyclic analogs.

The following table summarizes some of the key reactions discussed:

Reaction TypeDescriptionRelevance to Synthesis
Esterification Reaction of a carboxylic acid and an alcohol to form an ester. pressbooks.pubresearchgate.netProtection of the carboxylic acid group or for purification.
Hydrolysis Cleavage of an ester to a carboxylic acid and an alcohol. pressbooks.pubchegg.comchegg.comDeprotection of an ester to yield the final carboxylic acid.
Amidation Formation of an amide from a carboxylic acid and an amine. encyclopedia.pubbohrium.comSynthesis of amide analogs or for derivatization.
Condensation Joining of two molecules with the elimination of a small molecule like water. wikipedia.orgFormation of the carbon skeleton of the target molecule.

Alkylation and Arylation Approaches

The construction of the this compound framework can be envisioned through several alkylation and arylation strategies. These methods focus on the formation of key carbon-carbon bonds within the molecule's backbone.

One potential strategy is the α-arylation of a suitable propanoic acid derivative. Palladium-catalyzed α-arylation of carboxylic acids and their esters is a powerful method for forming carbon-carbon bonds. nih.gov For the synthesis of the target molecule, this could involve the reaction of a 3-(4-aminophenyl)propanoic acid precursor, where the amino group is appropriately protected, with a phenylating agent like a phenyl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to generate a dienolate intermediate from the carboxylic acid, which then undergoes cross-coupling. nih.gov For instance, the α-arylation of phenylacetic acid derivatives has been demonstrated using KN(SiMe₃)₂ as a base and a palladium catalyst with a specialized ligand like NiXantphos, achieving good yields in solvents like DME. nih.gov

Alternatively, a convergent approach could involve the alkylation of a phenylacetic acid derivative. For example, the enolate of a protected 2-phenylacetic acid ester could be reacted with a 4-aminobenzyl halide. A significant challenge in this approach is controlling over-alkylation. The synthesis of 2-arylpropionic acids has been successfully achieved through the mono-C-methylation of arylacetonitriles using dimethyl carbonate, followed by hydrolysis of the nitrile to the carboxylic acid. orgsyn.org A similar strategy could be adapted by using a protected 4-aminobenzyl halide as the alkylating agent for a 2-phenylacetonitrile (B1602554) precursor.

Palladium-catalyzed C-H activation and functionalization represents another advanced arylation strategy. researchgate.net This approach could directly introduce the phenyl group at the α-position of a 3-(4-aminophenyl)propanoic acid precursor. Chelation-assisted palladium-catalyzed arylation, using directing groups like 8-aminoquinoline, has been shown to be effective for regioselective C-H arylation at the γ-position of aliphatic carboxylic acids. researchgate.net While this directs arylation to a different position, modifications to the substrate and directing group could potentially achieve the desired α-arylation.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines, which can be adapted for the construction of the amino acid structure of this compound. This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. organic-chemistry.org This approach is often favored over direct alkylation of amines as it effectively prevents the formation of over-alkylated byproducts. nih.gov

A plausible synthetic route using this pathway would start from a keto-acid or keto-ester precursor, such as ethyl 2-oxo-3-(4-nitrophenyl)propanoate. This intermediate could undergo reductive amination with an amine source like ammonia (B1221849), followed by reduction of the newly formed imine and the nitro group. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice, often used in conjunction with an acid activator like boric acid or p-toluenesulfonic acid under solvent-free conditions. organic-chemistry.org

Recent advancements have focused on catalytic reductive amination, which offers greener and more efficient processes. One-pot reductive amination of carboxylic acids directly to primary amines using hydrogen (H₂) and ammonia (NH₃) has been achieved with ruthenium-tungsten bimetallic catalysts. researchgate.net This method is particularly attractive as it starts from the carboxylic acid functional group, potentially simplifying the synthetic route. researchgate.net Another practical approach involves a two-step, one-pot reaction using phenylsilane (B129415) for a mediated amidation followed by a zinc-catalyzed amide reduction. rsc.orgworktribe.com Such methods tolerate a wide range of functional groups, including esters, hydroxyls, and even unprotected carboxylic acids, making them highly suitable for complex molecule synthesis. organic-chemistry.org

Stereoselective Synthesis Approaches

Achieving enantiomeric purity is critical in the synthesis of chiral molecules. For this compound, which contains a stereocenter at the C2 position, stereoselective synthesis is paramount for isolating a single enantiomer.

Chiral Resolution Techniques

Chiral resolution is a classical and robust method for separating a racemic mixture into its individual enantiomers. wikipedia.org The most common technique involves reacting the racemate with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

The target molecule, this compound, is amphoteric, containing both a basic amino group and an acidic carboxylic acid group. This dual functionality allows for salt formation with either a chiral acid or a chiral base. wikipedia.orglibretexts.org

Table 1: Potential Chiral Resolving Agents

Agent Type Examples of Resolving Agents Target Functional Group
Chiral Bases Brucine, Strychnine, Quinine, 1-Phenylethanamine Carboxylic Acid

Recent studies have explored advanced resolution techniques. For instance, glycopeptides like Vancomycin have been used as chiral selectors in the mobile phase for the chromatographic separation of aromatic amino acids. nih.gov Another novel approach involves using frozen aqueous solutions of common amino acids, such as proline, to resolve enantiomers like 1,1'-bi-2-naphthol (B31242) through ice chromatography. rsc.org

Asymmetric Catalysis in Propanoic Acid Formation

Asymmetric catalysis offers a more efficient alternative to resolution by directly synthesizing a specific enantiomer, thereby avoiding the 50% theoretical loss of material inherent in classical resolution. wikipedia.org These methods utilize a small amount of a chiral catalyst to steer the reaction towards the desired stereochemical outcome.

For the synthesis of a chiral propanoic acid derivative, several strategies are applicable. The Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries, is a well-established method for creating stereocenters and could be adapted for this synthesis. tcichemicals.comrsc.org A key step in forming the 2-phenylpropanoic acid structure could be an asymmetric alkylation or arylation. Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have been used to perform kinetic resolutions of racemic allylic chlorides with arylboronic esters, yielding enantiopure products. chemrxiv.org

Another powerful approach is the asymmetric addition to a prochiral substrate. For example, the catalytic asymmetric alkynylation of an α-imino ester using a copper-Pybox catalyst system can generate optically active unnatural α-amino acid derivatives. nih.gov This could be followed by reduction of the alkyne to form the desired alkyl backbone. Similarly, asymmetric 1,4-addition reactions are effective for setting contiguous stereocenters. rsc.org

Enantiomeric Purity Assessment in Synthetic Routes

Accurately determining the enantiomeric purity, or enantiomeric excess (e.e.), of the synthesized product is a crucial final step in any stereoselective synthesis. rug.nl Several reliable analytical methods are available for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fast and powerful tool for e.e. determination. rug.nl Since enantiomers are indistinguishable in an achiral solvent, a chiral resolving agent or chiral solvating agent (CSA) is added to the NMR sample. nih.gov This agent interacts with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra, allowing for quantification by integrating the signals. nih.gov A common method involves the three-component condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure diol like (R)-1,1'-bi-2-naphthol (BINOL), which forms diastereoisomeric iminoboronate esters with clearly resolved signals in the ¹H NMR spectrum. acs.org Alternatively, derivatizing the amine with a fluorinated agent like 2-fluorobenzoyl chloride allows for analysis by ¹⁹F NMR, which often provides clean baseline peak separations. acs.org

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another benchmark technique. The enantiomers of the analyte exhibit different affinities for the chiral phase, leading to different retention times and thus separation. This method is widely used for the analysis of amino acid enantiomers. rsc.org

Table 2: Methods for Enantiomeric Purity Assessment

Method Technique Principle Common Reagents/Columns
NMR Spectroscopy Chiral Derivatizing/Solvating Agents Formation of diastereomers with distinct NMR signals. (R)-BINOL, 2-formylphenylboronic acid, Chiral acids/bases
¹⁹F NMR Spectroscopy Fluorine Tagging Derivatization with a fluorine-containing agent followed by NMR analysis. 2-Fluorobenzoyl chloride
Chiral HPLC Chiral Stationary Phase Differential interaction of enantiomers with a chiral column material. Vancomycin-based columns, Pirkle-type columns

Green Chemistry Principles in Synthetic Design

Applying the principles of green chemistry to the synthesis of this compound aims to create a process that is more sustainable, safer, and more efficient. This is often evaluated using a set of quantitative metrics. acs.org

Key green chemistry metrics include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). tudelft.nl Atom Economy, a theoretical value, calculates the proportion of reactant atoms that are incorporated into the final product. researchgate.net The E-Factor and PMI are more practical measures, quantifying the amount of waste produced relative to the product. acs.orgtudelft.nl The goal is to design synthetic routes with high AE and low E-Factors and PMI.

In designing a synthesis for this compound, several green principles can be applied.

Catalysis over Stoichiometric Reagents: Asymmetric catalysis and catalytic reductive amination are inherently greener than stoichiometric approaches like classical resolution or the use of stoichiometric reducing agents. Catalytic routes reduce waste and often operate under milder conditions. tudelft.nl

Safer Solvents: The choice of solvent has a major impact on the environmental footprint of a process. Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as cyclopentyl methyl ether (CPME) or even water can significantly improve the process's sustainability profile. researchgate.netrsc.org

Step Economy: Designing synthetic routes with fewer steps reduces resource consumption and waste generation. One-pot reactions, where multiple transformations occur in a single reactor, are a prime example of improving step economy. tudelft.nl The one-pot reductive amination of carboxylic acids is an excellent illustration of this principle. researchgate.net

By evaluating different synthetic pathways using these metrics, a chemist can identify the most resource-efficient and environmentally benign route to the target molecule. researchgate.net

Solvent-Free and Reduced-Solvent Reactions

The reduction or complete elimination of organic solvents is a cornerstone of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution. Research into solvent-free and reduced-solvent syntheses of β-amino acids and their derivatives has identified several promising strategies that could be applicable to the synthesis of this compound.

One notable approach is the use of microwave irradiation to facilitate reactions without a solvent. For instance, a facile method for preparing β-amino esters involves the reaction of α-amino esters with 1,3-dicarbonyl compounds in the absence of a solvent, using a domestic microwave oven. scielo.br This technique has been shown to produce good to excellent yields in significantly reduced reaction times. scielo.br While this specific example produces β-amino esters, the principle of microwave-assisted, solvent-free synthesis is a viable strategy for analogous reactions that could lead to the target molecule.

Furthermore, enzymatic resolutions represent a powerful green tool that can be performed in aqueous media or with minimal solvent. An industrial process for producing enantiomerically pure (S)-β-phenylalanine, a close structural relative of the target compound, utilizes lipases for the selective hydrolysis of a racemic ester. nih.gov This biocatalytic step is highly efficient and avoids the use of harsh chemical resolving agents. nih.gov The application of such enzymatic methods could be envisioned for the chiral separation of this compound or its precursors.

The table below summarizes various solvent-reducing or solvent-free techniques and their potential applicability to the synthesis of the target compound and its analogs.

TechniqueDescriptionApplicability to Target CompoundKey Findings & Research
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions, often without the need for a solvent.Potentially applicable for condensation or addition reactions in the synthetic pathway.Demonstrated successful synthesis of β-amino esters from α-amino esters and 1,3-dicarbonyls with good to excellent yields and reduced reaction times. scielo.br
Solid-Phase Synthesis The molecule is synthesized on a solid polymer support, allowing for easy separation of products and reagents.Could be adapted for the synthesis of the peptide-like backbone of the target molecule.Efficiently used for the synthesis of phenylalanine-containing peptides, with the molecule anchored to the support via its side chain. acs.orgacs.org
Biocatalytic Resolution Employs enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.Highly suitable for obtaining enantiomerically pure forms of the final compound or its intermediates.An industrial process for (S)-β-phenylalanine uses lipases for efficient racemic resolution with high enantiomeric excess. nih.gov
Aqueous Media Reactions Using water as a solvent, which is non-toxic, non-flammable, and environmentally benign.Applicable for reactions where reactants have sufficient water solubility, such as certain enzymatic processes or reactions with water-soluble catalysts.Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has been carried out in water at reflux. mdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy is crucial for sustainable chemical manufacturing as it directly correlates with waste reduction.

Traditional multi-step syntheses of complex molecules often suffer from poor atom economy due to the use of protecting groups, stoichiometric reagents, and reactions that generate significant byproducts. For example, classical methods for β-amino acid synthesis, such as those involving the Arndt-Eistert homologation, may require hazardous reagents like diazomethane (B1218177) and involve multiple steps with inherent material loss. illinois.edu

Modern synthetic strategies aim to improve atom economy by designing more direct and efficient reaction pathways. For the synthesis of this compound and its analogs, several reaction types are favored for their high atom economy:

Conjugate Addition Reactions: The addition of an amine nucleophile to a Michael acceptor is a common and often atom-economical route to β-amino acids. illinois.edu For instance, the reaction of a substituted cinnamic acid derivative with an ammonia equivalent would, in principle, incorporate all atoms from the ammonia molecule into the product.

Catalytic Hydrogenation: The reduction of a double bond using catalytic amounts of a metal catalyst and hydrogen gas is a highly atom-economical process, as the only "reagent" added is molecular hydrogen. hilarispublisher.com This is often employed in the synthesis of related compounds. hilarispublisher.com

Reductive Amination: The direct reaction of a ketone or aldehyde with ammonia in the presence of a reducing agent can be an efficient route to amines, though the atom economy is dependent on the nature of the reducing agent.

The Rodionow-Johnson reaction, which can be used to produce β-amino acids from an aldehyde, is an example of a classical reaction that has been re-evaluated in the context of green chemistry. nih.gov While the original conditions may not be optimal, modifications to improve its efficiency and reduce waste are of interest.

The table below provides a comparative analysis of different reaction types with respect to their atom economy and efficiency in the context of synthesizing propanoic acid derivatives.

Reaction TypeGeneral DescriptionAtom EconomyEfficiency Considerations
Michael Addition (Conjugate Addition) The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.Potentially very high, especially if the nucleophile is a simple molecule like ammonia.The choice of catalyst and reaction conditions can affect yield and selectivity. illinois.edu
Catalytic Hydrogenation The addition of hydrogen across a double bond, typically catalyzed by a transition metal.Excellent (approaching 100%), as all atoms of the H₂ molecule are incorporated.Requires specialized equipment for handling hydrogen gas; catalyst recovery and reuse are important for overall efficiency. hilarispublisher.com
Arndt-Eistert Homologation A series of reactions to convert a carboxylic acid to its next higher homolog.Generally low, as it involves multiple steps and the use of diazomethane or a substitute, generating nitrogen gas as a byproduct. illinois.eduOften avoided in modern synthesis due to the use of hazardous and explosive reagents. illinois.edu
Enzymatic Isomerization The conversion of an α-amino acid to a β-amino acid using an aminomutase.100% in theory, as it is an intramolecular rearrangement.Requires the availability of a suitable enzyme and optimization of reaction conditions for substrate specificity and yield. nih.gov

By prioritizing synthetic routes that employ solvent-free conditions and exhibit high atom economy, the chemical industry can move towards more sustainable and cost-effective production of valuable compounds like this compound.

The structural elucidation of a specific chemical compound requires precise experimental data obtained from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) performed directly on the molecule . While theoretical data can be predicted, an article based on "detailed research findings" necessitates actual experimental results.

Searches for ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HSQC, HMBC), High-Resolution Mass Spectrometry (HRMS), and fragmentation analysis (ESI-MS) for this compound did not yield the specific chemical shifts, coupling constants, correlation data, exact mass, or fragmentation patterns required to construct the requested scientific article with the necessary level of detail and accuracy.

Although data exists for structurally related but distinct molecules, such as 3-(4-aminophenyl)propionic acid (lacking the C2-phenyl group) and 3-phenylpropanoic acid (lacking the C3-aminophenyl group), extrapolating this information would not provide a scientifically accurate or valid analysis for the target compound. The electronic and steric environment of this compound is unique, meaning its spectral characteristics cannot be reliably inferred from these analogs.

Therefore, in adherence to the principles of scientific accuracy and the strict requirements of the prompt, the requested article cannot be generated at this time due to the absence of the necessary research data.

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Aminophenyl 2 Phenylpropanoic Acid

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. mdpi.com These techniques probe the vibrational energy states of molecules. IR spectroscopy measures the absorption of infrared radiation that causes a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in the molecule's polarizability. mdpi.comnih.gov For 3-(4-aminophenyl)-2-phenylpropanoic acid, the spectra would be dominated by characteristic vibrations of its primary functional moieties: the carboxylic acid, the primary amine, the phenyl rings, and the aliphatic backbone.

The analysis of these spectra provides a molecular "fingerprint" that is unique to the compound's structure. mdpi.com Key vibrational modes expected for this compound are detailed below. The precise position of these bands can be influenced by the molecular environment, such as intermolecular hydrogen bonding in the solid state, which can cause shifts and broadening of peaks, particularly for the O-H and N-H stretching vibrations. researchgate.net Comparing experimental spectra with theoretical calculations, often using Density Functional Theory (DFT), can aid in the detailed assignment of vibrational modes and provide insights into the molecule's preferred conformation. nih.govcore.ac.uk

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹) - IRTypical Wavenumber (cm⁻¹) - RamanNotes
Carboxylic Acid (-COOH)O-H stretch3300 - 2500 (broad)Weak or not observedBroadness due to hydrogen bonding.
C=O stretch1720 - 16801720 - 1680 (often weaker than IR)Position depends on dimerization/H-bonding.
Primary Amine (-NH₂)N-H stretch3500 - 3300 (two bands)3500 - 3300Represents symmetric and asymmetric stretching.
N-H bend (scissoring)1650 - 15801650 - 1580Can sometimes overlap with C=C aromatic bands.
Aromatic Rings (C₆H₅ and C₆H₄)C-H stretch3100 - 30003100 - 3000 (strong)Occurs at higher frequency than aliphatic C-H stretch.
C=C stretch (in-ring)1600 - 1450 (multiple bands)1600 - 1450 (often strong)Characteristic pattern indicates aromaticity.
Aliphatic Chain (-CH₂-CH-)C-H stretch3000 - 28503000 - 2850Represents symmetric and asymmetric stretching.

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the intensities and positions of these spots, a three-dimensional map of electron density within the crystal can be generated. wikipedia.orgnih.gov From this map, the exact positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Molecular Conformation: The preferred spatial orientation of the aminophenyl and phenyl groups relative to the propanoic acid backbone in the solid state.

Intermolecular Interactions: The crystal packing is dictated by non-covalent interactions. The presence of both a hydrogen bond donor (amine and carboxylic acid -OH) and acceptor (carbonyl oxygen and amine nitrogen) suggests that hydrogen bonding plays a crucial role in the crystal lattice structure.

Chirality Assignment: As a chiral molecule, this compound exists as a pair of enantiomers (R and S). X-ray crystallography is an absolute technique that can unequivocally determine the absolute configuration of the stereocenter by observing the effects of anomalous dispersion. wikipedia.org This provides a definitive assignment of the R or S configuration without reference to other chiral compounds.

Structural ParameterInformation Provided by X-ray Crystallography
Atomic CoordinatesPrecise 3D position of every non-hydrogen atom in the unit cell.
Bond Lengths & AnglesExact measurements of covalent bond distances and angles between atoms.
Torsional AnglesDefines the conformation of the molecule, e.g., the rotation around single bonds.
Absolute StereochemistryUnambiguous assignment of the R or S configuration at the chiral center.
Crystal PackingReveals intermolecular forces like hydrogen bonds and van der Waals interactions that govern the solid-state structure.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the sample components between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid-coated solid). nih.gov For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the most widely used and powerful chromatographic technique.

HPLC is an indispensable tool for assessing the purity of pharmaceutical compounds and intermediates. researchgate.netpensoft.net In a typical Reversed-Phase HPLC (RP-HPLC) method, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a more polar solvent, such as a mixture of water and acetonitrile (B52724) or methanol. cabidigitallibrary.org

For this compound, a sample is dissolved and injected into the HPLC system. As it passes through the column, it partitions between the mobile and stationary phases. Its retention time—the time it takes to travel from the injector to the detector—is a characteristic property under a specific set of conditions (mobile phase composition, flow rate, temperature). Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A UV detector is typically used, as the phenyl rings in the molecule are strong chromophores.

While standard HPLC can separate diastereomers, which have different physical properties, it cannot distinguish between enantiomers. Enantiomers have identical physical properties in an achiral environment and will therefore have the same retention time on a standard, achiral HPLC column.

ParameterTypical Conditions for Purity Analysis
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseC18 (Octadecylsilane) bonded to silica (B1680970) particles
Mobile PhaseGradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).
DetectionUV-Vis spectroscopy (e.g., at 254 nm or 280 nm)
QuantificationPeak area percentage of the main component relative to total peak area.

To separate and quantify the enantiomers of this compound, chiral HPLC is required. nih.gov This technique uses a chiral stationary phase (CSP), which is a stationary phase that is itself enantiomerically pure. chiraltech.com The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP. Because these diastereomeric complexes have different energies and stabilities, the two enantiomers travel through the column at different rates, resulting in different retention times. chiraltech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are widely used and highly effective for the separation of a broad range of chiral compounds, including acidic molecules. nih.govyakhak.org By separating the enantiomers, chiral HPLC allows for the determination of the enantiomeric excess (% ee), which is a measure of the purity of a chiral sample. This is a critical parameter in the synthesis of chiral molecules.

ParameterDescriptionExample Calculation
Retention Time (t_R1)Time for the first-eluting enantiomer to pass through the column.10.5 min
Retention Time (t_R2)Time for the second-eluting enantiomer to pass through the column.12.8 min
Peak Area (A1)Integrated area of the peak for the first enantiomer.98
Peak Area (A2)Integrated area of the peak for the second enantiomer.2
Enantiomeric Excess (% ee)Calculated as |(A1 - A2) / (A1 + A2)| * 100%|(98 - 2) / (98 + 2)| * 100% = 96% ee

Computational and Theoretical Investigations of 3 4 Aminophenyl 2 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying complex organic compounds. researchgate.net DFT calculations can determine the distribution of electrons within 3-(4-aminophenyl)-2-phenylpropanoic acid, which is key to understanding its reactivity.

A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A smaller energy gap suggests that a molecule is more reactive. nih.gov

For this compound, the electron-donating aminophenyl group and the electron-withdrawing carboxylic acid group, along with the phenyl ring, influence the energies and spatial distributions of the HOMO and LUMO. These calculations help predict sites susceptible to electrophilic or nucleophilic attack. ajchem-a.com

Table 1: Key Reactivity Descriptors from DFT Calculations

Parameter Description Significance for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the molecule's capacity to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the molecule's capacity to accept an electron.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO A smaller gap suggests higher reactivity and lower kinetic stability.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2 Represents the resistance to change in electron distribution.

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability of the molecule to accept electrons. |

Note: Specific energy values for this compound require dedicated DFT calculations which are not available in the provided context.

The three-dimensional structure of this compound is not rigid. Rotation around its single bonds allows it to adopt various shapes, or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape that governs transitions between them.

Computational methods can systematically rotate the rotatable bonds in the molecule—such as the bonds connecting the phenyl rings and the propanoic acid backbone—and calculate the potential energy of each resulting conformation. This process generates a potential energy surface, where energy minima correspond to stable conformers. Understanding the preferred conformations is essential, as the molecule's shape dictates how it can interact with other molecules, particularly biological receptors.

Molecular Dynamics Simulations for Ligand Flexibility and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into their behavior in a more realistic biological environment, such as in water. researchgate.net MD simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics. semanticscholar.org

For this compound, an MD simulation would place the molecule in a simulated box of water molecules and track the trajectory of every atom over a period of nanoseconds or longer. This simulation reveals:

Ligand Flexibility : How the molecule flexes, bends, and changes its conformation in solution.

Solvent Effects : The formation and dynamics of hydrogen bonds between the molecule's amino and carboxylic acid groups and the surrounding water molecules.

Stability of Conformations : Whether the low-energy conformations predicted by quantum calculations are stable in a solvated environment.

These simulations are crucial for understanding the dynamic nature of the ligand before it binds to a target protein. researchgate.net

Molecular Docking Studies for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. preprints.org

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). mdpi.com This value estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. mdpi.com Docking algorithms place this compound into the active site of a target protein in numerous possible orientations and conformations, calculating the binding score for each pose. The pose with the best score is considered the most likely binding mode.

Beyond predicting affinity, molecular docking provides a detailed 3D model of the protein-ligand complex. nih.gov This model allows for the identification of specific interactions that stabilize the binding, such as:

Hydrogen Bonds : Formed between the hydrogen bond donors and acceptors on the ligand (e.g., the -NH2 and -COOH groups) and residues in the protein's binding pocket.

Hydrophobic Interactions : Occurring between the nonpolar parts of the ligand (the phenyl rings) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Pi Stacking : Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein.

Analyzing these interactions reveals which amino acid residues are critical for binding and provides a structural hypothesis for the ligand's biological activity. nih.gov

Table 2: Compounds Mentioned in this Article

Compound Name
This compound
Leucine
Valine
Phenylalanine
Tyrosine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been published for this compound itself, the principles of QSAR can be applied to predict its potential biological activities and to guide the design of more potent analogs. This is achieved by analyzing congeners with structural similarities and known biological activities, such as anticonvulsant or anticancer effects.

A typical QSAR study involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors are then correlated with the observed biological activity using statistical methods to develop a predictive model.

Detailed Research Findings from Analogous Systems

QSAR studies on structurally related compounds, such as phenylpropanoic acid derivatives and other molecules with anticonvulsant or anticancer properties, have identified several key molecular descriptors that often correlate with their biological activity. These findings provide a framework for a hypothetical QSAR study on this compound and its derivatives.

For instance, in a study on meta-substituted phenylpropanoic acids as peroxisome proliferator-activated receptor gamma agonists, a strong correlation was found between the biological activity and certain descriptors, resulting in a model with a high correlation coefficient (r² = 0.9393) and cross-validated correlation coefficient (q² = 0.8718) researchgate.net. Similarly, QSAR analyses of carboxylic acids with anticonvulsant activity have shown a good correlation between activity and the octanol-water partition coefficient (a measure of lipophilicity), with a correlation coefficient (r) of 0.86 nih.gov.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the steric and electrostatic interactions that influence biological activity. For example, a 3D-QSAR study on quinoline derivatives as anticancer agents identified a six-point pharmacophore model with a high correlation coefficient (R² = 0.865) and cross-validation coefficient (Q² = 0.718) nih.govscienceopen.com. These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

Hypothetical QSAR Model for this compound Derivatives

Based on the insights from related studies, a hypothetical QSAR model for a series of this compound derivatives could be developed to predict a specific biological activity, such as anticonvulsant or anticancer effects. The model would likely incorporate a combination of 2D and 3D descriptors.

Below are interactive data tables illustrating the types of descriptors that would be relevant and a hypothetical QSAR equation.

Table 1: Selected Molecular Descriptors for Hypothetical QSAR Analysis of this compound Analogs

Descriptor TypeDescriptorDescriptionHypothetical Value for Parent Compound
Topological Wiener Index (W)A distance-based descriptor reflecting molecular branching.1528
Kier & Hall Shape Index (κ1)Describes the shape of the molecule.23.45
Electronic Dipole Moment (µ)A measure of the overall polarity of the molecule.3.12 D
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, related to electron-donating ability.-8.54 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability.-0.78 eV
Physicochemical LogPThe logarithm of the octanol-water partition coefficient, indicating lipophilicity.2.89
Molar Refractivity (MR)A measure of the volume occupied by an atom or group and its polarizability.78.54 cm³/mol
3D Descriptors Steric (CoMFA)Describes the spatial arrangement of atoms.Field values at grid points
Electrostatic (CoMFA)Describes the distribution of charge.Field values at grid points

Table 2: Hypothetical QSAR Equation and Statistical Parameters

Assuming a linear relationship between the biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) and the selected descriptors, a multiple linear regression (MLR) analysis could yield an equation similar to the following:

pIC50 = 0.75 * LogP + 0.23 * MR - 0.15 * (LUMO Energy) - 2.54

Statistical ParameterValueInterpretation
Correlation Coefficient (r²) 0.91Indicates that 91% of the variance in biological activity can be explained by the model.
Cross-validated r² (q²) 0.82A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out).
Standard Error of Estimate (SEE) 0.25Represents the average deviation of the predicted values from the experimental values.
F-statistic 120.5A high F-value indicates a statistically significant relationship between the descriptors and the biological activity.

The development of such a QSAR model would be invaluable for the virtual screening of large compound libraries to identify new derivatives of this compound with potentially enhanced biological activity. Furthermore, the insights gained from the model regarding the structure-activity relationships can guide the rational design and synthesis of novel, more potent compounds for therapeutic applications.

Biological Activities and Mechanistic Insights of 3 4 Aminophenyl 2 Phenylpropanoic Acid in Vitro and Biochemical Focus

Enzyme Modulation and Inhibition Kinetics (In Vitro Studies)

This section explores the in vitro effects of 3-(4-aminophenyl)-2-phenylpropanoic acid on several key enzymes and transporters, providing insights into its potential biological activities.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These lipid mediators are centrally involved in inflammation and pain. medchemexpress.commdpi.com The inhibition of these enzymes is a common strategy for anti-inflammatory drugs. medchemexpress.com The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated during inflammation. medchemexpress.com Selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The 5-LOX pathway is responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and are implicated in conditions like asthma. nih.govnih.govresearchgate.net Inhibition of 5-LOX can, therefore, provide anti-inflammatory effects. mdpi.comnih.gov

Currently, specific in vitro inhibition data (such as IC50 values) for this compound against COX-1, COX-2, and 5-LOX are not available in the public scientific literature. The evaluation of this compound's activity on these enzymes would require specific in vitro assays, such as measuring the production of prostaglandins or leukotrienes in the presence of the compound.

No specific inhibitory data for this compound was found in the searched scientific literature. The following table is a placeholder for when such data becomes available.

EnzymeIC50 Value
COX-1Data not available
COX-2Data not available
5-LOXData not available

Sirtuin (SIRT2) Deacetylase Interactions

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. nih.gov It is primarily located in the cytoplasm and is involved in various cellular processes, including cell cycle regulation, gene expression, and the deacetylation of both histone and non-histone proteins. nih.govnih.gov SIRT2 has been identified as a potential therapeutic target in cancer and neurodegenerative diseases. nih.govnih.gov Inhibition of SIRT2 has been shown to impede cancer cell growth and induce apoptosis in various cancer cell lines. nih.gov

There is currently no direct evidence in the scientific literature to suggest that this compound interacts with or inhibits SIRT2 deacetylase. Investigating the potential interaction between this compound and SIRT2 would necessitate specific in vitro enzymatic assays.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that belongs to the serine hydrolase family. medchemexpress.comnih.gov It plays a crucial role in regulating the levels of endogenous fatty acid amides, such as the endocannabinoid anandamide (B1667382), by hydrolyzing them. medchemexpress.comnih.gov Inhibition of FAAH leads to increased levels of anandamide and other bioactive fatty acid amides, which can produce analgesic and anti-inflammatory effects. nih.govnih.gov Consequently, FAAH is considered a promising therapeutic target for pain and inflammatory disorders. researchgate.netfrontierspartnerships.org

Specific data on the inhibitory activity of this compound against FAAH is not currently available in the scientific literature. To determine if this compound acts as an FAAH inhibitor, in vitro studies measuring the hydrolysis of an FAAH substrate in the presence of the compound would be required.

No specific inhibitory data for this compound was found in the searched scientific literature. The following table is a placeholder for when such data becomes available.

EnzymeIC50 Value
FAAHData not available

L-type Amino Acid Transporter 1 (LAT1) Modulation

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter that facilitates the transport of large neutral amino acids, such as phenylalanine, leucine, and tyrosine, across cell membranes. nih.govnih.gov LAT1 is highly expressed at the blood-brain barrier and is overexpressed in many types of cancer cells, making it a target for drug delivery to the central nervous system and for cancer therapy. nih.govnih.gov Given that this compound is a derivative of phenylalanine, it is plausible that it could be a substrate or modulator of LAT1. The influx of essential amino acids into skeletal muscle is primarily mediated by LAT1. nih.gov

However, direct studies confirming the interaction or modulation of LAT1 by this compound have not been found in the reviewed scientific literature. To confirm this, competitive binding assays or uptake studies using cells expressing LAT1 would be necessary.

Topoisomerase Interference and Tubulin Polymerization Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA during processes like replication and transcription. nih.govnih.gov They are validated targets for anticancer drugs, with inhibitors causing cytotoxic DNA breaks. embopress.org There are two main types, topoisomerase I and topoisomerase II. researchgate.netnih.gov Tubulin is a protein that polymerizes to form microtubules, which are critical for cell structure and division. nih.gov Inhibitors of tubulin polymerization are effective anticancer agents as they disrupt mitosis and induce apoptosis. nih.govnih.gov

There is no information in the current scientific literature to indicate that this compound interferes with topoisomerase activity or inhibits tubulin polymerization. Specific assays, such as DNA relaxation assays for topoisomerases and in vitro tubulin polymerization assays, would be needed to evaluate these potential activities.

MurB Enzyme Inhibition

There is no publicly available scientific literature or data describing the in vitro inhibitory activity of this compound against the MurB enzyme.

Receptor Agonism and Antagonism Mechanisms (In Vitro Studies)

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR40)

While the phenylpropanoic acid scaffold is a known key structural feature for agonists of the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), specific studies on the interaction of this compound with this receptor have not been reported. Research in this area has focused on derivatives where modifications to the phenyl rings and the propanoic acid linker are explored to enhance potency and selectivity. researchgate.netnih.govnih.govfrontiersin.org The core structure is recognized as a template for GPR40 agonists, but agonist activity is highly dependent on the specific substitutions made. researchgate.netresearchgate.net

Peroxisome Proliferator-Activated Receptor (PPARα/γ) Ligand Binding

The general class of α-substituted phenylpropanoic acids has been investigated as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). nih.gov These studies indicate that the ligand binding pockets of PPAR subtypes can accommodate such structures, with binding conformations varying depending on the receptor subtype (α, γ, or δ). nih.gov However, there is no specific data available that details the binding affinity or functional activity (agonism or antagonism) of this compound for either PPARα or PPARγ.

Somatostatin (B550006) Receptor (SSTR2/SSTR5) Modulation

No published research or data could be located that investigates the modulatory effects of this compound on somatostatin receptors SSTR2 or SSTR5.

Antimicrobial Efficacy and Mechanisms of Action (In Vitro Studies)

Antibacterial Spectrum and Mode of Action

There is no available data in the scientific literature detailing the in vitro antibacterial spectrum or the specific mechanism of action for this compound against any bacterial pathogens. Studies on related but structurally distinct aminophenylalkanoic acid derivatives have been conducted, but these findings cannot be attributed to the title compound. nih.govresearchgate.net

Antifungal Spectrum and Mode of Action

No specific data regarding the antifungal spectrum or the mode of action for this compound was found in the reviewed literature. While studies on other propanoic acid derivatives show varied antifungal activities mdpi.com, this information is not directly applicable to the target compound. General mechanisms of antifungal agents often involve the disruption of the fungal cell membrane, inhibition of ergosterol (B1671047) synthesis, or interference with cell wall components like β-glucan. nih.govmdpi.com

Antiproliferative and Apoptotic Effects in Cell Culture Models (In Vitro Studies)

No studies detailing the antiproliferative and apoptotic effects of this compound in cell culture models were identified. Research in this area typically involves assessing cytotoxicity and the mechanisms of cell death in various cancer cell lines.

Specific data on the cell line specificity and potency, such as half-maximal inhibitory concentration (IC₅₀) values, for this compound are not available. In cancer research, determining the IC₅₀ across a panel of cell lines is a standard method to quantify a compound's cytotoxic potential and identify its selectivity towards cancerous cells over normal cells. nih.govnih.gov

Information regarding the ability of this compound to modulate cell migration is not present in the available scientific literature. Studies on related propanoic acid derivatives have shown that certain compounds can suppress cancer cell migration in vitro. nih.govresearchgate.net

The specific apoptosis induction pathways for this compound have not been documented. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govnih.govmdpi.com Both pathways converge on the activation of caspases, which are the executioners of cell death. mdpi.complos.org Research into the apoptotic mechanisms of a compound typically investigates the involvement of key proteins such as the Bcl-2 family, caspases, and cytochrome c. nih.govmdpi.com

Antioxidant Properties and Reactive Oxygen Species Scavenging (In Vitro Studies)

There is no specific information available on the in vitro antioxidant properties or reactive oxygen species (ROS) scavenging capabilities of this compound. Phenolic compounds are generally known for their antioxidant properties and their ability to scavenge various reactive oxygen species, including hydroxyl radicals and superoxide (B77818) anions. nih.govnih.govresearchgate.net The evaluation of antioxidant activity often involves assays that measure the compound's ability to neutralize free radicals. sciencedaily.comresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is crucial for understanding how molecular modifications influence their interactions with biological targets. While direct and extensive SAR studies on this specific molecule are not widely published, valuable insights can be drawn from research on closely related chemical structures. These studies reveal patterns in how substitutions on the phenyl rings, modifications of the core functional groups, stereochemistry, and the nature of the linker between aromatic moieties impact biological activity.

Research on related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown that substitutions on the phenyl ring are critical for antimicrobial activity. For instance, the introduction of a 4-nitro (NO₂) group on a phenyl substituent led to enhanced activity against both S. aureus and E. faecalis. mdpi.com Replacing the nitro group with a 4-chloro (Cl) substituent resulted in increased activity against Gram-negative pathogens, including P. aeruginosa and A. baumannii. mdpi.com These findings suggest that electron-withdrawing groups can significantly modulate the biological activity of this class of compounds.

In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, modifications to the acetyl group on the phenyl ring were found to be pivotal for their antiproliferative activity against A549 lung cancer cells. mdpi.com Specifically, the conversion of the acetyl group to an oxime moiety significantly enhanced cytotoxicity, suggesting that this functional group is critical for the compound's anticancer effects. mdpi.com

Furthermore, in the context of 3-arylquinolines, which share some structural similarities, substitutions on the aryl group have been shown to influence antileishmanial activity. The replacement of a dichlorophenyl ring with smaller five-membered heterocycles resulted in a significant loss of potency, whereas larger six-membered heterocycles maintained or slightly improved activity. nih.gov This highlights the importance of the size and nature of the aromatic system in ligand-target interactions.

While direct data on fluoro, acetyl, and amino substitutions for this compound is limited, the following table summarizes the observed effects of various phenyl ring substitutions in related propanoic acid derivatives.

Compound Series Substitution Effect on Biological Activity Biological Target/Assay
3-((4-hydroxyphenyl)amino)propanoic acid derivatives4-nitro on phenyl substituentEnhanced activityS. aureus, E. faecalis
3-((4-hydroxyphenyl)amino)propanoic acid derivatives4-chloro on phenyl substituentIncreased activityGram-negative pathogens
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesOxime modification of acetyl groupSignificantly enhanced cytotoxicityA549 lung cancer cells
3-arylquinolinesReplacement of dichlorophenyl with 5-membered heterocyclesSignificant loss of potencyAntileishmanial activity
3-arylquinolinesReplacement of dichlorophenyl with 6-membered heterocyclesMaintained or slightly improved potencyAntileishmanial activity

The amino and carboxyl groups are fundamental to the chemical character and biological activity of amino acids and their derivatives, including this compound. These polar functional groups are often involved in critical hydrogen bonding and electrostatic interactions with biological targets.

The carboxyl group, being ionizable at physiological pH, is a key feature for interaction with positively charged residues or metal ions within a receptor's binding pocket. In studies of phenylpropanoic acid derivatives targeting peroxisome proliferator-activated receptors (PPARs), the carboxylic acid head is a consistent feature for binding. nih.gov

The amino group, also ionizable, can participate in hydrogen bonding as a donor and can interact with negatively charged residues. In the context of 4-aminoquinoline (B48711) derivatives, the amino group is part of a privileged scaffold for designing leishmanicidal agents, suggesting its importance in target engagement. nih.gov The synthesis of fluorescent vasopressin analogs, where fluorochromes were coupled to the 6-amino group of a lysine (B10760008) residue, demonstrated that modifications at this position could still yield biologically active compounds, though with varied potencies. nih.gov This indicates that while the amino group is important, it may tolerate certain modifications.

In a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the phenolic hydroxyl group at the para position was noted to enhance aqueous solubility and enable strong hydrogen bonding, which is crucial for high-affinity target binding. mdpi.com This highlights the general importance of polar groups, such as the amino group in the title compound, for molecular interactions.

Functional Moiety Potential Role in Ligand Binding Supporting Evidence from Related Compounds
Carboxyl Group Forms hydrogen bonds and electrostatic interactions with positively charged residues or metal ions in the binding pocket.Phenylpropanoic acid derivatives targeting PPARs consistently feature a carboxylic acid head for binding. nih.gov
Amino Group Acts as a hydrogen bond donor and can form electrostatic interactions with negatively charged residues.The 4-aminoquinoline scaffold is privileged for leishmanicidal agents, indicating the amino group's role in target interaction. nih.gov Modifications to an amino group in vasopressin analogs retained biological activity. nih.gov

Stereochemistry is a critical determinant of biological activity, as the three-dimensional arrangement of a molecule dictates its fit within a chiral biological target such as an enzyme or receptor. For molecules with stereocenters, like this compound, enantiomers can exhibit significantly different pharmacological profiles.

While direct stereochemical studies on this compound were not found, research on related chiral compounds underscores the importance of stereoisomerism. In a study of the enantiomers of a potent leukotriene D4 receptor antagonist, 3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid, both the (R) and (S) enantiomers were found to be biologically active, with the (+)-enantiomer being slightly more active in vitro. pharmj.org.ua This demonstrates that even subtle differences in the spatial orientation of substituents can influence binding affinity.

The synthesis of enantiomerically pure β-amino acid derivatives often employs chiral auxiliaries to control the stereochemical outcome, highlighting the recognized importance of obtaining single enantiomers for biological evaluation. vulcanchem.com

Compound Stereoisomers Observed Difference in Biological Activity Biological Target
3-[[[3-[2-(7-chloroquinolin-2-yl)-(E)-ethenyl]phenyl] [[3-(dimethylamino)-3-oxopropyl]thio]methyl]thio]propionic acid(R)- and (S)-enantiomersBoth enantiomers were biologically active, with the (+)-enantiomer showing slightly higher intrinsic activity. pharmj.org.uaLeukotriene D4 receptor

The linker region that connects the different parts of a molecule, such as the phenyl rings in this compound, can significantly influence the compound's conformation and its ability to bind to a target. Modifications to the linker's length, flexibility, and chemical nature can fine-tune biological activity.

A study on a series of phenylpropanoic acid derivatives as PPARα/γ dual agonists explored the replacement of a commonly used ether linker with acetylene, ethylene, propyl, or nitrogen-derived linkers. nih.gov The in vitro binding and activation profiles were sensitive to these changes. Specifically, derivatives with propylene (B89431) and propyl linkers demonstrated robust in vivo activity in a mouse model of type 2 diabetes. nih.gov This indicates that the nature and flexibility of the linker are critical for optimal interaction with the PPAR ligand-binding domain. nih.gov

Compound Series Linker Modification Effect on Biological Activity Biological Target/Assay
Phenylpropanoic acid derivativesReplacement of ether linker with acetylene, ethylene, propyl, or nitrogen-derived linkersVaried in vitro binding and activation. nih.govPPARα/γ
Phenylpropanoic acid derivativesPropylene and propyl linkersDemonstrated robust in vivo plasma glucose-lowering activity. nih.govob/ob mouse model

Chemical Biology Applications and Research Tools

Design and Application as Chemical Probes

There is no specific information available in the scientific literature detailing the design or application of 3-(4-aminophenyl)-2-phenylpropanoic acid as a chemical probe. Research on chemical probes often involves molecules with specific reactive groups or signaling moieties that can interact with biological targets, and it appears this compound has not been a focus of such studies.

Integration into Peptidomimetics and Conjugates

While the structure of This compound contains a β-amino acid framework, which is a common feature in peptidomimetics, no specific studies detailing its integration into such structures or into bioconjugates have been identified. The development of peptidomimetics is a significant area of research, but the application of this particular compound has not been documented.

Asymmetric Synthesis Catalysis or Auxiliaries

The use of chiral molecules as catalysts or auxiliaries in asymmetric synthesis is a fundamental strategy in organic chemistry. However, there are no available research findings that describe the application of This compound for this purpose. Studies in this field tend to focus on other classes of compounds that have been optimized for inducing stereoselectivity.

Scaffold for Novel Chemical Entity Development

The concept of using a core molecular structure, or scaffold, to build libraries of new compounds is central to medicinal chemistry and drug discovery. Despite its potential as a building block, there is a lack of published research that explicitly identifies This compound as a scaffold for the development of novel chemical entities. While related aminophenylalkanoic acid derivatives have been explored, specific data for this compound is absent.

Future Research Directions and Translational Potential Non Clinical Academic Focus

Exploration of Undiscovered Biological Pathways and Novel Targets

Currently, there is a notable lack of published research specifically detailing the interaction of 3-(4-aminophenyl)-2-phenylpropanoic acid with biological pathways or identifying its novel molecular targets. The exploration of its biological effects remains a significant area for future investigation.

Derivatives of the broader arylpropionic acid class are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties. mdpi.comorientjchem.org For instance, derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid, have been investigated for their potential as anticancer and antioxidant agents. nih.gov This suggests that this compound could serve as a foundational structure for developing new therapeutic candidates. Future research should, therefore, prioritize screening this compound against a wide array of biological targets to uncover any latent activities.

Initial studies could involve broad-based phenotypic screening to identify any effects on cell proliferation, differentiation, or other cellular behaviors. Following any identified phenotypic effects, more advanced techniques could be employed to deconvolve the mechanism of action and identify specific protein targets or signaling pathways that are modulated by the compound.

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of this compound is not widely detailed in current literature, with most available information pertaining to its derivatives. However, a proposed synthetic pathway suggests a two-step process that could be a starting point for developing more advanced and sustainable methods. vulcanchem.com This proposed synthesis involves:

Alkylation: Reaction of phenylacetic acid with 4-nitrobenzyl bromide to yield 3-(4-nitrophenyl)-2-phenylpropanoic acid. vulcanchem.com

Reduction: Catalytic hydrogenation of the nitro group to the corresponding amine, yielding the final product. vulcanchem.com

Future research in this area should focus on optimizing this proposed route and exploring alternative, more sustainable synthetic strategies. This could include the use of greener solvents, catalyst systems with lower environmental impact, and processes that improve atom economy. For example, asymmetric synthesis methods could be developed to produce enantiomerically pure forms of the compound, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. orientjchem.org The development of one-pot reactions or flow chemistry processes could also enhance the efficiency and sustainability of its synthesis. mdpi.com

High-Throughput Screening and Virtual Library Design for Analog Discovery

There is no evidence in the available literature of this compound being included in high-throughput screening (HTS) campaigns or used as a scaffold for virtual library design. This represents a significant opportunity for future research.

High-Throughput Screening (HTS): The compound could be included in HTS campaigns to rapidly assess its activity against a vast number of biological targets. nih.gov HTS can be employed to screen for various activities, including enzyme inhibition, receptor binding, and effects on cell-based models of disease.

Virtual Library Design: The chemical structure of this compound is well-suited for the computational design of analog libraries. The presence of the phenyl and aminophenyl rings, along with the carboxylic acid group, provides multiple sites for chemical modification. Virtual libraries can be created by systematically altering these functional groups, and the resulting virtual compounds can be screened in silico against known protein structures to predict binding affinity and potential biological activity. This approach can prioritize the synthesis of the most promising analogs, saving time and resources.

Future work could focus on creating a virtual library of derivatives and screening them against targets known to be modulated by similar structures, such as cyclooxygenase (COX) enzymes or various kinases.

Integration with Omics Technologies for Systems-Level Mechanistic Understanding

The application of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) to understand the biological effects of this compound has not been reported. This is a key area for future research to gain a comprehensive, systems-level understanding of its mechanism of action.

Should initial screenings identify any biological activity, omics technologies could be employed in the following ways:

Transcriptomics (e.g., RNA-Seq): To identify changes in gene expression in cells treated with the compound, providing insights into the cellular pathways it affects.

Proteomics: To analyze changes in protein expression and post-translational modifications, which can help in identifying direct protein targets and downstream signaling events.

Metabolomics: To study alterations in the cellular metabolome, revealing how the compound influences metabolic pathways.

The integration of these multi-omics datasets would provide a holistic view of the compound's cellular impact and could help in identifying novel biomarkers for its activity.

Application in Materials Science and Biosensing (Hypothetical, based on chemical scaffold versatility)

While no specific research has been conducted on the use of this compound in materials science or biosensing, its chemical structure suggests hypothetical potential in these fields.

Materials Science: The presence of both an amine and a carboxylic acid group makes it a potential monomer for the synthesis of novel polyamides or other polymers. These polymers could have unique properties due to the bulky phenyl and aminophenyl side groups. The aromatic rings could also be exploited for applications requiring specific electronic or optical properties.

Biosensing: The aminophenyl group can be readily diazotized and used for covalent immobilization onto sensor surfaces, such as those used in electrochemical or optical biosensors. The carboxylic acid could serve as a linker to attach biomolecules (e.g., enzymes, antibodies) for the specific detection of target analytes. The inherent phenylpropanoic acid scaffold could also be investigated for its own binding properties, potentially acting as a recognition element in a chemosensor.

These potential applications are purely hypothetical and would require substantial experimental validation.

Compound Information Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Predicted Melting Point (°C)
This compoundC15H15NO2241.29~200-220 vulcanchem.com
3-(3-Aminophenyl)propionic acidC9H11NO2165.1999 vulcanchem.com
3-Amino-2-phenylpropanoic acidC9H11NO2165.19220–222 vulcanchem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.